N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. The structure includes a 3-methoxybenzyl substituent at the acetamide nitrogen and a piperidine group at position 2 of the thiazolo-pyrimidine scaffold. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to kinase inhibitors and antimicrobial agents. The 3-methoxy group on the benzyl moiety may enhance solubility and target affinity, while the piperidine substituent could influence metabolic stability .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-28-15-7-5-6-14(10-15)11-21-16(26)12-25-13-22-18-17(19(25)27)29-20(23-18)24-8-3-2-4-9-24/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUGWPWRRLVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiazole and a suitable aldehyde or ketone.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazolopyrimidine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the thiazolopyrimidine-piperidine intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Thiazolo[4,5-d]pyrimidine vs. Pyrazolo[4,3-d]pyrimidine
- Target Compound : The thiazolo[4,5-d]pyrimidine core (with sulfur at position 1 and nitrogen at position 3) contributes to planar rigidity, facilitating π-π stacking with biological targets.
- Pyrazolo[4,3-d]pyrimidine Analogs: describes 2-{[1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide, where the pyrazolo core introduces an additional nitrogen atom.
Thieno[2,3-d]pyrimidinone Derivatives
reports N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide, which replaces the thiazole ring with a thiophene. The sulfur atom in thiophene lacks the hydrogen-bond acceptor capability of thiazole, likely reducing interactions with polar enzyme pockets .
Substituent Variations
3-Methoxybenzyl vs. 2-Chlorobenzyl
- Target Compound : The 3-methoxy group on the benzyl substituent enhances hydrophilicity and may participate in hydrogen bonding.
Piperidine vs. Phenylmethyl Groups
Pharmacological and Physicochemical Properties
Key Research Findings and Implications
Bioactivity Trends: Thiazolo-pyrimidine derivatives (e.g., ) demonstrate notable antimicrobial and kinase-inhibitory activity, attributed to their planar cores and substituent flexibility . Chlorinated analogs () show enhanced cytotoxicity but poorer solubility, limiting therapeutic applicability .
ADMET Considerations :
- The 3-methoxy group in the target compound may improve metabolic stability compared to chlorinated analogs, as methoxy groups are less prone to oxidative degradation .
- Piperidine’s basicity could reduce CNS penetration due to ionization at physiological pH, whereas phenylmethyl groups () may enhance blood-brain barrier crossing .
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolo[4,5-d]pyrimidine core
- A piperidine ring
- A methoxyphenyl group
This structural diversity is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazolo-pyrimidine derivatives. For instance, derivatives with similar scaffolds exhibited significant activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compounds showed potent antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
- Mechanism of Action : The derivatives were found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been explored through various assays.
Inhibitory Potency:
A series of pyrazole derivatives were evaluated for their COX-II inhibitory activity, revealing promising results:
Case Studies:
In vivo studies demonstrated that certain derivatives provided significant anti-inflammatory effects, with percentage inhibition reaching up to 64% compared to standard treatments .
Safety and Toxicity Profile
The safety profile of these compounds is crucial for their potential therapeutic application:
- Hemolytic Activity : The thiazolo-pyrimidine derivatives showed low hemolytic activity (3.23% - 15.22% lysis), indicating a favorable safety profile .
- Cytotoxicity : IC50 values greater than 60 μM suggested non-cytotoxic behavior in cellular assays .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
